molecular formula C26H18FNO6 B11573639 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573639
M. Wt: 459.4 g/mol
InChI Key: CQXJWOSFXKCUPC-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes a benzodioxole moiety, a fluorine atom, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, introduction of the fluorine atom, and coupling with the methoxyphenyl group. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound belongs to a class of organic compounds characterized by the presence of a benzodioxole moiety and a chromeno-pyrrole framework. Its structural formula can be represented as follows:

C20H17FN2O5\text{C}_{20}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{5}

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. For instance, the presence of the benzodioxole group is associated with radical scavenging properties. In vitro assays have demonstrated that derivatives of benzodioxole can reduce oxidative stress markers in cellular models.

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the cell cycle. For example, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Study 1: Antioxidant Activity Assessment

A study published in Phytochemistry assessed the antioxidant capacity of several benzodioxole derivatives, including our compound of interest. Using DPPH and ABTS assays, it was found that the compound exhibited a significant reduction in free radical activity compared to controls.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound25 ± 330 ± 4
Control (Vitamin C)15 ± 218 ± 3

Study 2: Cytotoxicity Against Cancer Cells

In a study published in Cancer Letters, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, demonstrating potent anticancer activity.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The benzodioxole structure enhances electron donation capabilities, enabling it to neutralize free radicals.
  • Cell Cycle Modulation : It influences cell cycle progression by affecting key regulatory proteins such as cyclins and CDKs.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to increased mitochondrial membrane permeability and subsequent cell death.

Properties

Molecular Formula

C26H18FNO6

Molecular Weight

459.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H18FNO6/c1-31-17-6-3-15(4-7-17)23-22-24(29)18-11-16(27)5-9-19(18)34-25(22)26(30)28(23)12-14-2-8-20-21(10-14)33-13-32-20/h2-11,23H,12-13H2,1H3

InChI Key

CQXJWOSFXKCUPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F

Origin of Product

United States

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